5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxadiazole ring.
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Preparation of Pyrazole Ring
Starting Materials: 2,4-dimethoxybenzaldehyde and hydrazine hydrate.
Reaction Conditions: The aldehyde reacts with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
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Formation of Oxadiazole Ring
Starting Materials: The pyrazole derivative and p-tolyl hydrazine.
Reaction Conditions: The pyrazole derivative is reacted with p-tolyl hydrazine and a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds containing the oxadiazole ring are known for their antimicrobial, antifungal, and anticancer activities. Research is ongoing to explore the biological activity of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole in these areas.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA, depending on the biological context. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is unique due to the presence of both the 2,4-dimethoxyphenyl and p-tolyl groups. These groups can influence the compound’s reactivity, biological activity, and physical properties, making it distinct in its applications and effects.
Properties
CAS No. |
1187346-02-6 |
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Molecular Formula |
C20H18N4O3 |
Molecular Weight |
362.389 |
IUPAC Name |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
MDSORRMSQWPXNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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